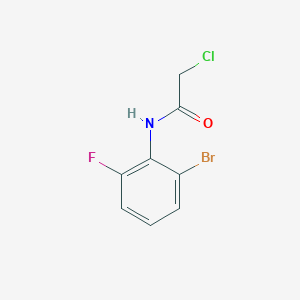
N-(2-bromo-6-fluorophenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-fluorophenyl)-2-chloroacetamide, also known as BFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA is a member of the acetamide family of compounds and is structurally similar to other halogenated acetamides.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-fluorophenyl)-2-chloroacetamide is based on its ability to disrupt the Golgi apparatus, which is responsible for the processing and transport of proteins and lipids. This compound binds to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicle trafficking. By binding to ARF, this compound prevents the formation of new vesicles and causes the Golgi apparatus to collapse. This disruption of the Golgi apparatus leads to the accumulation of proteins and lipids in the endoplasmic reticulum, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. This compound inhibits the secretion of proteins and lipids, which affects the normal functioning of cells. This compound also induces cell death by disrupting the Golgi apparatus and causing the accumulation of proteins and lipids in the endoplasmic reticulum. This compound has been shown to modulate the immune system by inhibiting the activation of T-cells and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-6-fluorophenyl)-2-chloroacetamide has several advantages as a tool in scientific research. This compound is a potent inhibitor of the Golgi apparatus, which makes it a valuable tool for studying intracellular trafficking. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound also has some limitations. This compound is a toxic compound that can cause cell death, which limits its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-6-fluorophenyl)-2-chloroacetamide. One area of research is the development of new analogs of this compound that have improved potency and selectivity. Another area of research is the use of this compound as a tool for studying the intracellular trafficking of bacteria and viruses. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Finally, the mechanism of action of this compound could be further elucidated to better understand its effects on cells.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to disrupt the Golgi apparatus and induce cell death. This compound has also been used as a tool in microbiology to study the intracellular trafficking of bacteria and viruses. Despite its limitations, this compound has several advantages as a tool in scientific research, and there are several future directions for its study.
Synthesemethoden
The synthesis of N-(2-bromo-6-fluorophenyl)-2-chloroacetamide is a multi-step process that involves the reaction of 2-bromo-6-fluoroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-fluorophenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, immunology, and microbiology. This compound has been shown to inhibit the growth of cancer cells by disrupting the Golgi apparatus, which is responsible for the secretion of proteins and lipids. This compound has also been shown to modulate the immune system by inhibiting the activation of T-cells and reducing inflammation. Additionally, this compound has been used as a tool in microbiology to study the intracellular trafficking of bacteria and viruses.
Eigenschaften
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-5-2-1-3-6(11)8(5)12-7(13)4-10/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOPSSPWKAHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6630164.png)
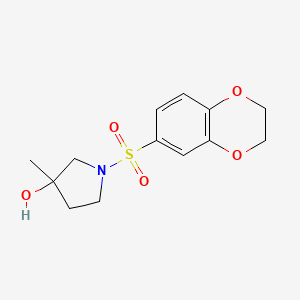
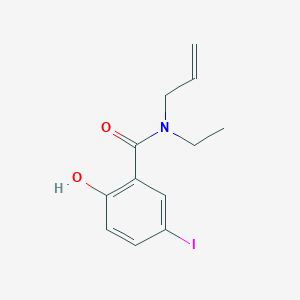
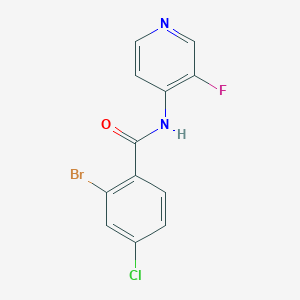
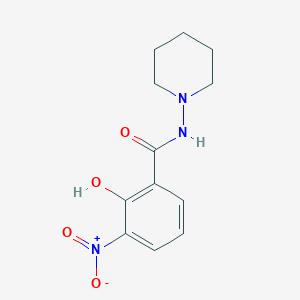

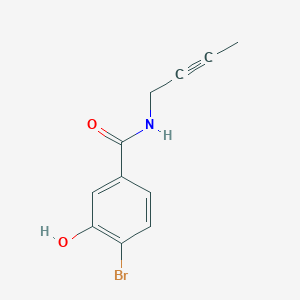
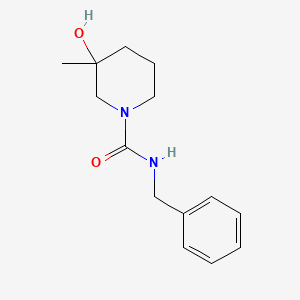
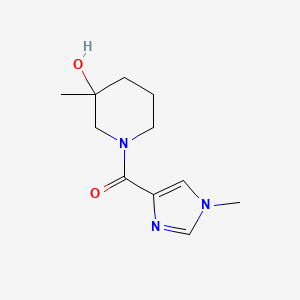
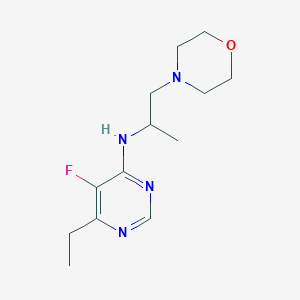
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B6630224.png)

![2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6630275.png)
![6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6630277.png)
